N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE
Overview
Description
N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 1,3,4-thiadiazole ring substituted with a 4-methylbenzylsulfanyl group and a 4-methylphenylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE typically involves the following steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the 4-Methylbenzylsulfanyl Group: The thiadiazole ring is then functionalized with a 4-methylbenzylsulfanyl group. This can be done through a nucleophilic substitution reaction where the thiadiazole ring reacts with 4-methylbenzyl chloride in the presence of a base like sodium hydride.
Attachment of the 4-Methylphenylamine Group: Finally, the compound is completed by attaching the 4-methylphenylamine group to the thiadiazole ring. This can be achieved through a condensation reaction with 4-methylphenylamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiadiazole ring or the sulfanyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the benzyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile, sometimes with the aid of catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives, reduced sulfanyl groups
Substitution: Substituted thiadiazole derivatives, substituted benzyl groups
Scientific Research Applications
N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown promise as bioactive molecules. They are investigated for their potential as antimicrobial, antifungal, and anticancer agents.
Medicine: The compound is studied for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- N-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- N’-[(E)-9-Anthrylmethylidene]-2-({5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE
Uniqueness
N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE stands out due to its specific substitution pattern on the thiadiazole ring. The presence of both the 4-methylbenzylsulfanyl and 4-methylphenylamine groups imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(4-methylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S2/c1-12-3-7-14(8-4-12)11-21-17-20-19-16(22-17)18-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESSBEGHPMPQBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)NC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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